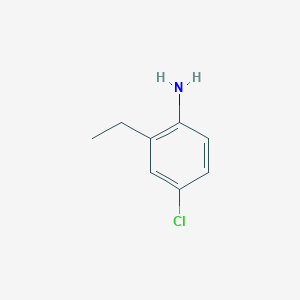

4-Chloro-2-ethylaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZVXNRFFMHYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184365 | |

| Record name | Aniline, 4-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-39-3 | |

| Record name | 4-Chloro-2-ethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 4-chloro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Ethylaniline

Modern Synthetic Routes and Optimization Studies

The synthesis of 4-Chloro-2-ethylaniline can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, scalability, and regioselectivity. Modern research focuses on optimizing these routes to improve yields and minimize byproducts.

Alkylation and Chlorination Approaches to Anilines

A primary strategy for synthesizing this compound involves the direct chlorination of an aniline (B41778) precursor. The most common approach is the electrophilic chlorination of 2-ethylaniline (B167055). To control the regioselectivity and prevent over-chlorination, the reaction is often carried out on the corresponding anilinium salt. google.com In this method, 2-ethylaniline is first treated with an acid, such as hydrogen chloride, in an inert organic solvent like carbon tetrachloride. google.com The resulting ammonium (B1175870) salt is then reacted with a chlorinating agent, such as chlorine gas, at temperatures ranging from -15°C to 100°C. google.com This process directs the incoming electrophile primarily to the para-position relative to the amino group, yielding 4-chloro-2-ethylanilinium salt, from which the free amine is liberated by treatment with a base. google.com

Catalyst-controlled regioselective chlorination presents a more advanced alternative. While innate electronic properties of anilines typically favor the formation of the para-isomer, specialized catalyst systems can enhance this selectivity or even direct chlorination to the ortho-position. nsf.gov For para-selective chlorination, the use of Lewis basic selenoether catalysts with N-chlorosuccinimide (NCS) as the chlorine source has shown high efficiency for various unprotected anilines. nsf.gov

Table 1: Comparison of Chlorination Methods for Anilines

| Method | Chlorinating Agent | Substrate Form | Typical Conditions | Key Feature |

| Direct Chlorination | Cl₂ gas | Anilinium Salt | -15°C to 100°C in organic solvent google.com | Direct, scalable process favoring para-substitution. google.com |

| Catalytic Chlorination | N-chlorosuccinimide (NCS) | Free Aniline | Lewis basic selenoether catalyst, CHCl₃ nsf.gov | High regioselectivity under mild conditions. nsf.gov |

Reductive Strategies for Nitroaromatic Precursors

The reduction of a nitroaromatic precursor is a fundamental and widely used method for preparing anilines. In the case of this compound, the logical precursor is 4-chloro-2-ethyl-1-nitrobenzene. The synthesis of this precursor can be accomplished via the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group is a critical step that can be performed using various methodologies.

Classic catalytic hydrogenation is a highly effective method, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. google.com These reactions are typically carried out in solvents like ethanol (B145695) or methanol (B129727) under mild conditions. A process for preparing 4-chloro-2,5-dimethoxyaniline (B1194742) from its nitro precursor highlights the use of a modified platinum-on-carbon catalyst in an aromatic solvent at temperatures of 80-110°C and hydrogen pressures of 5-50 atm. google.com Such conditions can be adapted for the reduction of 4-chloro-2-ethyl-1-nitrobenzene.

More recently, metal-free reduction methods have been developed, offering a more sustainable approach. One such method utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) as the reducing agent in a methanol/water solvent system with NaOH as a base. doi.org This system can chemoselectively reduce a wide range of aromatic nitro compounds to their corresponding anilines in good yields, often within 15 minutes at 50°C. doi.org This approach is compatible with sensitive functional groups, including halogens. doi.org

Diazotization-Thermolysis Methods for Substituted Aryl Halides and Amines

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a versatile route to this compound by converting an amino group into a chloro group via a diazonium salt intermediate. masterorganicchemistry.com A practical starting material for this sequence is 2-ethyl-4-nitroaniline (B1602071). The process involves two key stages:

Reduction of the Nitro Group : The nitro group of 2-ethyl-4-nitroaniline is first reduced to an amino group to form 2-ethylbenzene-1,4-diamine. This can be achieved through catalytic hydrogenation.

Diazotization and Sandmeyer Reaction : The resulting diamine is then selectively diazotized. By controlling the stoichiometry and reaction conditions (typically using sodium nitrite (B80452) and a strong acid like HCl at 0–5°C), one of the amino groups is converted into a diazonium salt (Ar-N₂⁺Cl⁻). libretexts.org Subsequent treatment of this intermediate with cuprous chloride (CuCl) at elevated temperatures (50–60°C) replaces the diazo group with chlorine, yielding this compound. masterorganicchemistry.com

The thermal decomposition of the diazonium salt in the presence of the copper(I) catalyst is a critical step that drives the formation of the aryl chloride. masterorganicchemistry.com An alternative, the Schiemann reaction, can be used to synthesize aryl fluorides by heating an aryl diazonium tetrafluoroborate (B81430) salt, but the Sandmeyer reaction is standard for chlorides. libretexts.org

Mechanistic Studies of Chemical Reactions

Understanding the reactivity of this compound through mechanistic studies reveals its behavior in key chemical transformations, including oxidation and reduction, which lead to valuable derivatives.

Oxidative Transformations and Quinone Derivative Formation

The oxidation of anilines can lead to a variety of products, including quinones. thieme-connect.dethieme-connect.de Studies on the closely related compound 4-chloro-2-methylaniline (B164923) (CMA) provide significant insight into the oxidative transformation of this compound. The periodate (B1199274) oxidation of CMA in an acetone-water medium has been shown to yield 5-chloro-2-methyl-1,2-benzoquinone as the main product. researchgate.netresearchgate.net The reaction stoichiometry was determined to be 1 mole of the aniline consuming 2 moles of the periodate ion. researchgate.netasianpubs.org

Extrapolating from these findings, the oxidation of this compound with an oxidant like periodate is expected to proceed via a similar mechanism to form 5-chloro-2-ethyl-1,2-benzoquinone . The kinetic-mechanistic studies on CMA revealed the reaction is first order with respect to the substrate, the oxidant, and a Mn(II) catalyst. researchgate.netasianpubs.org The reaction rate is influenced by the pH of the medium, with a maximum rate observed around pH 4.5, suggesting the unprotonated aniline is the reactive species. asianpubs.org A decrease in the dielectric constant of the medium slows the reaction, indicating an ion-dipole interaction in the rate-determining step. researchgate.netasianpubs.org The proposed mechanism involves the formation of an intermediate complex between the reactants, which then decomposes to form the quinone product. researchgate.netasianpubs.org Electrochemical oxidation has also been investigated, showing that 4-chloroaniline (B138754) can undergo dimerization and substitution reactions, ultimately leading to complex products including chlorinated 4-amino-diphenylamines and, under certain conditions, p-quinoneimines. researchgate.net

Table 2: Kinetic Parameters for Periodate Oxidation of 4-Chloro-2-methylaniline asianpubs.org

| Parameter | Value | Condition |

| Reaction Order | First order in substrate, oxidant, and catalyst | Acetone-water medium, pH 5.0 |

| Stoichiometry | 1 mol CMA : 2 mol periodate | Iodometric determination |

| Activation Energy (Ea) | 4.67 kcal mol⁻¹ | Temperature range 35-50°C |

| Enthalpy of Activation (ΔH) | 4.31 kcal mol⁻¹ | Calculated from Arrhenius plot |

| Entropy of Activation (ΔS) | -43.58 eu | Calculated from Arrhenius plot |

| Optimal pH | 4.5 | Rate-pH profile study |

Note: These parameters are for the methyl analog and serve as a model for the ethyl derivative.

Reductive Processes and Cyclohexylamine (B46788) Derivatization

The reduction of this compound can be targeted at the aromatic ring, leading to the formation of saturated cyclohexylamine derivatives. This transformation is typically accomplished through catalytic hydrogenation under more forcing conditions than those used for nitro group reduction. The reaction involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring.

The product of this reduction is 4-chloro-2-ethylcyclohexylamine . This reaction generally requires high pressures of hydrogen gas and potent catalysts, such as rhodium or ruthenium on a support like alumina (B75360) or carbon, although palladium can also be used. The stereochemistry of the product is a key consideration, as the hydrogenation can result in a mixture of cis and trans isomers with respect to the substituents on the cyclohexane ring. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome. The synthesis of various cyclohexylamine derivatives is of interest for their potential biological activities and as intermediates in pharmaceutical synthesis. researchgate.netgoogle.com

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound is generally unreactive towards nucleophilic substitution due to the electron-rich nature of the benzene ring. However, under specific catalytic conditions, this transformation can be achieved, providing a pathway to novel derivatives. Such reactions typically require a catalyst to facilitate the displacement of the chloride. smolecule.com

A prominent example of such a transformation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond, replacing the chlorine atom with an amino group. This methodology is highly valued for its functional group tolerance and effectiveness in coupling aryl halides with amines. For instance, the reaction of this compound with various aryl amines can be accomplished using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in conjunction with a specialized phosphine (B1218219) ligand like XPhos. The reaction is typically carried out in a solvent such as toluene (B28343) at elevated temperatures.

While the chlorine atom is generally inert, it can be substituted by strong nucleophiles like sodium methoxide (B1231860) or potassium hydroxide (B78521) under harsh conditions, although these reactions are less common and may lead to side reactions. The reactivity of the chloro group can be significantly influenced by other substituents on the ring; for example, the presence of strong electron-withdrawing groups, as seen in related compounds like 4-chloro-3-nitropyrano[3,2-c]quinolinone, enhances the susceptibility of the chlorine atom to nucleophilic attack by reagents such as sodium azide, amines, and thiophenol. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Ref. |

| Buchwald-Hartwig Amination | Aryl amine, Pd(OAc)₂, XPhos, Toluene, 100°C | N-Aryl-2-ethyl-p-phenylenediamine derivative | |

| General Substitution | Sodium methoxide or Potassium hydroxide | 4-Methoxy-2-ethylaniline or 4-Amino-3-ethylphenol |

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the three substituents: the amino (-NH₂), ethyl (-CH₂CH₃), and chloro (-Cl) groups.

Amino Group (-NH₂): A powerful activating group and ortho-, para- director.

Ethyl Group (-CH₂CH₃): A moderately activating group and ortho-, para- director.

Chloro Group (-Cl): A deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

The positions available for substitution are C3, C5, and C6. The cumulative effect of the substituents strongly directs incoming electrophiles to positions 3 and 5, which are ortho to the strongly activating amino group. The ethyl group at position 2 and the chloro group at position 4 also direct to these positions. Therefore, substitution is highly favored at the C3 and C5 positions. Steric hindrance from the adjacent ethyl group at C2 may slightly influence the ratio of substitution between the C3 and C5 sites.

A common example of an EAS reaction is nitration. This can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (e.g., 0–5°C) to control the reaction and minimize over-nitration. To achieve greater control over regioselectivity and prevent undesired side reactions, the highly reactive amino group is often protected before carrying out the electrophilic substitution. A common strategy involves converting the amine to an acetanilide (B955) using acetic anhydride (B1165640). This temporarily reduces the activating effect of the amine and increases steric bulk, which can further refine the selectivity of the substitution.

| Reaction Type | Reagents & Conditions | Major Product(s) | Ref. |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Chloro-2-ethyl-5-nitroaniline and/or 4-Chloro-2-ethyl-3-nitroaniline | |

| Halogenation (with protected amine) | 1. Acetic anhydride 2. Cl₂ or Br₂, Lewis Acid | 4-Chloro-5-halo-2-ethylaniline (after deprotection) |

Reactivity Profiling and Incompatibility Assessments in Chemical Synthesis

This compound, as a halogenated aromatic amine, exhibits specific reactivity patterns and incompatibilities that are crucial to consider during chemical synthesis and handling. Amines are chemical bases and will react exothermically with acids to form salts. chemicalbook.com

The compound is stable under standard ambient conditions. sigmaaldrich.com However, it is incompatible with a range of chemical classes. chemicalbook.com Strong oxidizing agents can react with the amine functionality. For instance, related nitro-anilines are known to form explosive products with nitric acid under certain conditions, highlighting the need for careful control during nitration reactions. chemicalbook.com The compound is also incompatible with acid chlorides, acid anhydrides, and chloroformates. chemicalbook.com

General incompatibilities for amines also apply, including potential reactions with isocyanates, halogenated organics, peroxides, acidic phenols, and epoxides. chemicalbook.com On intense heating, it can form explosive mixtures with air. sigmaaldrich.com Understanding these incompatibilities is essential to prevent runaway reactions, decomposition, and the formation of hazardous byproducts in a laboratory or industrial setting.

| Incompatible Material Class | Potential Hazard | Ref. |

| Acids | Exothermic neutralization reaction | chemicalbook.com |

| Strong Oxidizing Agents | Vigorous or explosive reaction | chemicalbook.comchemicalbook.com |

| Acid Chlorides | Vigorous reaction, release of HCl | chemicalbook.com |

| Acid Anhydrides | Vigorous reaction | chemicalbook.com |

| Chloroformates | Incompatible | chemicalbook.com |

| Isocyanates | Incompatible | chemicalbook.com |

| Strong Heating | May form explosive mixtures with air | sigmaaldrich.com |

Applications in Contemporary Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

4-Chloro-2-ethylaniline serves as a fundamental building block in the synthesis of numerous organic compounds. Its chemical reactivity, largely centered around the amino group and the aromatic ring, allows for a variety of chemical transformations, making it a valuable precursor in several key industries.

Precursor in Azo Dye and Pigment Synthesis

The synthesis of azo dyes and pigments represents a major application of this compound. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (N=N), are a dominant class of colorants used in the textile, leather, and paper industries. The process typically involves the diazotization of this compound, where its primary amine group is converted into a diazonium salt. This reactive intermediate is then coupled with another aromatic compound, such as a naphthol derivative, to form the final azo dye. unb.cascialert.netiarc.fr The specific substituents on the aniline (B41778) and the coupling partner determine the final color of the dye, which can range from yellows and oranges to reds and browns. unb.ca

For instance, disazo disperse dyes have been synthesized by diazotizing 2-chloro-4-methylaniline (B104755) and coupling it with 3-aminophenol, followed by a second diazotization and coupling with various aromatic amines or phenols. scialert.net Similarly, 4-chloro-o-toluidine (a related compound) is a known precursor for Pigment Red 7 and Pigment Yellow 49. iarc.fr The versatility of this chemical in creating a diverse palette of colors underscores its importance in the dye and pigment industry.

Building Block for Pharmaceutical Compounds and Therapeutic Agents

In the pharmaceutical sector, this compound and its derivatives are valuable intermediates in the synthesis of therapeutic agents. The structural motif of this compound can be found in various biologically active molecules. For example, derivatives of 4-ethylaniline (B1216643) have been investigated for their potential antimicrobial and anticancer properties. ontosight.ai The synthesis of certain analgesics, anti-inflammatory agents, and antihistamines also utilizes chloroaniline derivatives as key building blocks. ontosight.ai The ability to functionalize the aniline core allows for the creation of a wide range of compounds that can be screened for potential therapeutic activity.

Constituent in Agrochemical and Pesticide Production

The agrochemical industry relies on this compound for the production of various pesticides and herbicides. ontosight.aiontosight.ai A notable example is its role as an intermediate in the synthesis of the insecticide and acaricide chlordimeform, although the use of this particular pesticide has declined due to environmental and health concerns. wikipedia.orgnih.gov The biological activity of compounds derived from this compound makes them effective in controlling pests and unwanted vegetation in agricultural settings. The modification of its structure allows for the development of targeted agrochemicals.

Utilization in Rubber Chemical Formulations

This compound and related compounds are also employed in the manufacturing of rubber chemicals. ontosight.ai These chemicals are essential for enhancing the properties of rubber, such as its durability and resistance to degradation. While specific details of its application in this sector are often proprietary, it is understood to be a component in the synthesis of accelerators and antioxidants used in the vulcanization process. The use of o-toluidine, a related aniline, in the manufacture of rubber chemicals is well-documented. researchgate.net

Integration in Advanced Polymer and Material Development

The unique properties of this compound also lend themselves to the development of advanced polymers and materials. Its integration into polymer chains can impart specific characteristics such as thermal stability, flame retardancy, and altered electronic properties. While detailed public research in this specific area is limited, the general use of halogenated anilines in polymer science suggests its potential in creating specialized materials for various high-performance applications.

Case Studies in Complex Molecule Construction and Derivatization

The utility of this compound as a versatile building block is further highlighted in various case studies involving the construction of complex molecules and their derivatives.

One area of active research is the synthesis of novel heterocyclic compounds. For instance, the reaction of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a derivative of 4-chloroaniline (B138754), demonstrates the creation of chiral secondary amines which can serve as ligands in asymmetric synthesis. mdpi.com This highlights the potential for creating stereochemically defined molecules with specific biological or catalytic activities.

Another example involves the synthesis of disazo pigments with specific color properties. A study on strong green-shade yellow disazo pigments utilized various substituted anilines, including 2-ethylaniline (B167055) and 2-chloroaniline, in coupling reactions to produce pigments with high color strength and specific hues suitable for plastics, paints, and inks. google.com

Furthermore, the synthesis of 4-chloro-2,6-dialkylanilines, which are valuable intermediates for plant protection agents, has been demonstrated through the chlorination of 2,6-dialkylanilines. google.com This process showcases a method for introducing a chlorine atom at a specific position on the aniline ring, a crucial step in creating the desired agrochemical.

These case studies exemplify the adaptability of the this compound scaffold in organic synthesis, enabling the creation of a diverse range of functional molecules with applications across multiple scientific and industrial domains.

Investigations into Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition Studies and Metabolic Interactions

4-Chloro-2-ethylaniline has been a subject of interest in studies concerning enzyme inhibition and metabolic pathways, largely due to its structural similarities with other biologically active anilines. Research indicates that this compound can act as an enzyme inhibitor, potentially by binding to the active sites of enzymes and thereby preventing the binding of substrates. Its metabolic transformations can lead to the formation of reactive intermediates that interact with various cellular components.

The mechanism of action for this compound involves its interaction with a variety of molecular targets. In biological systems, it functions as an enzyme inhibitor by attaching to the active site of enzymes, which in turn blocks substrate binding. The specific positioning of the chlorine and ethyl groups on the aniline (B41778) ring is a key factor that influences its reactivity and interactions with other molecules, including enzymes.

The metabolic process of related compounds, such as 4-chloro-2-methylaniline (B164923), has been shown to involve microsomal enzymes. aacrjournals.org These enzymes can catalyze oxidation reactions, leading to the formation of hydroxylamino derivatives. aacrjournals.org These derivatives are considered activated forms of the compound and can bind irreversibly to macromolecules like proteins. aacrjournals.org The enzymatic activity responsible for this binding is dependent on factors like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and can be induced by substances such as phenobarbital, suggesting the involvement of cytochrome P-450. aacrjournals.orgechemi.com This binding to macromolecules is a crucial aspect of its biological activity. aacrjournals.orgevitachem.com

When comparing this compound to similar aniline derivatives, the type and position of substituents on the benzene (B151609) ring play a crucial role in their biological activity.

| Compound Name | Structural Difference from this compound | Impact on Enzyme Interaction |

| 4-Chloroaniline (B138754) | Lacks the ethyl group, making it less bulky. | Exhibits lower enzyme inhibition compared to its ethylated counterpart. |

| 4-Chloro-2-methylaniline | Contains a methyl group instead of an ethyl group. | Shows similar metabolic pathways, often involving oxidation to hydroxylamino derivatives that bind to macromolecules. aacrjournals.org |

| 2-Chloro-4-ethylaniline | The chlorine and ethyl groups are positioned differently on the benzene ring. | This different positioning can lead to variations in toxicity profiles and interactions with enzymes. |

Antimicrobial Properties Research

Recent studies have highlighted the potential of this compound and its derivatives as antimicrobial agents.

Research into derivatives of this compound has demonstrated significant inhibitory action against certain pathogens. For instance, some derivatives have shown notable inhibition against Gram-positive bacteria. Studies involving the synthesis of pyrimidine (B1678525) derivatives from 4-chloro-2-methylaniline have also reported good antimicrobial activity. sphinxsai.com These compounds were tested against various bacterial strains, and while all showed moderate activity, some derivatives exhibited enhanced efficacy against specific strains like B. subtilis and E. coli. sphinxsai.com

While direct studies on the antifungal properties of this compound are not extensively detailed in the provided results, related research on other chloro-substituted anilines and their derivatives suggests potential in this area. guidechem.com For example, the development of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives has been explored for their activity against opportunistic fungal pathogens. nih.gov

The demonstrated antimicrobial activity of this compound derivatives positions them as promising candidates for further development in antimicrobial drug discovery. The ability to inhibit the growth of Gram-positive bacteria, as highlighted in biological evaluations, suggests that these compounds could serve as a foundation for creating new antibiotics. Furthermore, related imidazole-containing compounds are also being investigated for their antimicrobial effects, indicating a broader interest in aniline derivatives for this purpose. smolecule.com The development of new hydrazide derivatives has also shown that compounds bearing two chloro groups can be highly active against both bacterial and fungal strains, reinforcing the potential of chlorinated anilines as lead structures. japsonline.com

Anticancer Activity Evaluations

The potential of this compound and its derivatives in cancer therapy is an active area of research. Studies are underway to assess their effectiveness in inhibiting the proliferation of cancer cells, with proposed mechanisms including the induction of apoptosis and regulation of the cell cycle.

Derivatives of similar structures, such as 4-anilinoquinazolines, have shown antiproliferative properties against various tumor cell lines, including human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human glioblastoma (T98G). beilstein-journals.org Some of these compounds have demonstrated significant activity, with IC50 values in the low micromolar range. beilstein-journals.org The synthesis of novel pyrimidine aniline molecular hybrids has also yielded compounds with good activity against MCF7 cell lines. ukaazpublications.com

It is important to note that a related compound, 4-chloro-N-ethyl-2-methylaniline, has been associated with carcinogenic properties in animal models, indicating the complex nature of the biological effects of these compounds. smolecule.com

Mechanisms of Cancer Cell Proliferation Inhibition

Derivatives of this compound have demonstrated notable efficacy in inhibiting the proliferation of cancer cells. The mechanisms behind this inhibition often involve targeting key enzymes essential for cancer cell growth. For instance, derivatives have been studied for their role in enzyme inhibition, which can disrupt metabolic pathways necessary for rapid cell division. One significant target identified for related aniline derivatives is Choline kinase α (ChoKα), an enzyme responsible for the synthesis of phosphocholine, a critical component of cell membranes. ugr.es Increased activity of ChoKα is a known characteristic of cancer, and its inhibition is a promising strategy for cancer therapy. ugr.es

Similarly, other aniline-based compounds have been shown to inhibit Cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various cancers that plays a role in tumor progression. nih.gov The inhibition of such enzymes disrupts the signaling pathways that promote uncontrolled cell growth. Research on 4-anilinoquinazoline (B1210976) derivatives, which share a structural component with this compound, shows they can inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for cancer cell proliferation and survival. ijcce.ac.ir

Induction of Apoptosis and Cell Cycle Regulation Pathways

Beyond inhibiting proliferation, this compound derivatives can actively induce cancer cell death through apoptosis (programmed cell death) and by disrupting the normal cell cycle. Studies on related compounds show they can cause a significant arrest of the cell cycle, often at the G0/G1 or G2/M phases, which prevents the cells from dividing and can trigger apoptosis. ugr.esrsc.org

For example, treatment of human cervical carcinoma (HeLa) cells with a non-symmetric bispyridinium derivative containing a 4-chloro-N-methylanilino moiety led to a significant arrest in the G0/G1 phase and a 40% increase in apoptotic cells in a manner dependent on caspase-3, a key executioner enzyme in apoptosis. ugr.es Other research on quinoline (B57606) derivatives has shown the ability to halt the cell cycle in the G2 and M phases and to increase the population of cells in both early and late stages of apoptosis. rsc.org This interference with the cell cycle and promotion of apoptosis are critical mechanisms for the anticancer effects observed with these types of compounds. rsc.orgnih.govmdpi.com

| Compound Type | Cancer Cell Line | Observed Effect | Reference |

| Bispyridinium Derivative | HeLa | Cell-cycle arrest in G0/G1 phase, 40% increase in apoptosis | ugr.es |

| Quinoline Derivative (4c) | MDA-MB-231 | Cell cycle arrest in G2/M phases, increased early and late apoptosis | rsc.org |

| Celastrol Derivative (4m) | HCT-116 | Cell cycle blockage and induction of apoptosis | nih.gov |

| Indole Derivative (8b) | MDA-MB-231 | Induction of early and late-stage apoptosis | mdpi.com |

Molecular Target Identification and Ligand-Receptor Interactions

The biological activity of this compound is rooted in its ability to interact with specific molecular targets. Computational modeling and experimental assays are used to identify these targets and understand the binding interactions. For derivatives of this compound, molecular docking simulations have been employed to elucidate binding with targets like enzymes and receptors.

A key target for aniline derivatives in cancer therapy is the enzyme Choline kinase α (hChokα). ugr.es Molecular modeling of inhibitors containing a 4-chloro-N-methylaniline fragment suggests that these molecules can access and bind to the active site of the enzyme, competing with its natural substrates. ugr.es The flexibility and length of linkers in these inhibitor molecules can significantly influence their binding affinity and selectivity. ugr.es

Other identified targets for structurally related compounds include:

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR are targeted by 4-anilinoquinazoline compounds, which bind to the ATP-binding site of the kinase domain, thereby inhibiting its function. ijcce.ac.ir

STAT3: Celastrol derivatives have been found to bind directly to the STAT3 protein, suppressing its activity, which is a key pathway in many cancers. nih.gov

Tubulin: Some quinoline derivatives inhibit tubulin polymerization, a process essential for cell division, with IC50 values in the micromolar range. rsc.org

Molecular docking studies help predict the binding energy and orientation of the ligand within the receptor's active site, providing a basis for designing more potent and selective inhibitors. ijcce.ac.irroyalsocietypublishing.orgnih.gov

Macromolecular Binding Studies

A critical aspect of the toxicology and pharmacology of aromatic amines like this compound is their capacity to bind covalently to essential biological macromolecules such as proteins and nucleic acids. This binding is often mediated by metabolic activation to reactive intermediates.

In Vivo and In Vitro Covalent Adduct Formation with Proteins and Nucleic Acids

Metabolic activation is a crucial step leading to the formation of covalent adducts. Aromatic amines can be metabolized to form reactive N-hydroxyarylamines and other electrophilic intermediates. nih.govnih.gov These intermediates can then react with nucleophilic sites on proteins and DNA, forming stable covalent adducts. nih.govd-nb.info

Studies on the related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) have shown that its N-hydroxy metabolite readily forms DNA adducts both in vitro with isolated DNA and in vivo in the tissues of treated rats. nih.govpsu.edu The major adducts identified were formed at the C8 position of deoxyadenosine. nih.gov Similarly, various aniline derivatives have been shown to form DNA adducts in the liver and other tissues of rodents, indicating that this is a common property for this class of chemicals. d-nb.inforesearchgate.net The formation of these DNA adducts is considered a key initial step in the process of chemical carcinogenesis. psu.edu

| Compound | Macromolecule | Study Type | Key Finding | Reference |

| N-hydroxy-MOCA | DNA | In Vitro / In Vivo | Formation of N-(deoxyadenosin-8-yl) adducts | nih.gov |

| MOCA | DNA | In Vivo (Rat) | DNA adducts detected in liver | d-nb.info |

| 4,4'-methylene-bis-(2-chloroaniline) | DNA | In Vivo (Rat) | Covalent binding to rat liver DNA | who.int |

| 3,5-Dimethylaniline | DNA | In Vitro | Formation of adducts with dG, dA, and dC | researchgate.net |

Hemoglobin Adduct Characterization

Hemoglobin (Hb), the protein responsible for oxygen transport in the blood, is a common target for reactive metabolites of aromatic amines. The resulting Hb adducts serve as valuable biomarkers for assessing exposure to these compounds. iarc.friarc.frresearchgate.net The mechanism involves the reaction of nitrosoarene metabolites, formed from the oxidation of the amine group, with sulfhydryl groups on cysteine residues in hemoglobin. iarc.fr

Studies on 4-chloro-ortho-toluidine, a compound structurally similar to this compound, have demonstrated dose-dependent formation of hemoglobin adducts in rats. iarc.fr Following oral administration, the amine is metabolized, and the resulting metabolites bind to hemoglobin. These adducts can be quantified by hydrolyzing the hemoglobin to release the original amine, which is then measured using techniques like gas chromatography-mass spectrometry (GC-MS). iarc.frresearchgate.net The level of hemoglobin adducts provides an integrated measure of exposure over the lifespan of the red blood cell. nih.gov

Modulation of Xenobiotic Metabolism and Enzyme Induction

Xenobiotics, or foreign compounds like this compound, are processed in the body by a suite of enzymes primarily located in the liver. These enzymes, often part of the Cytochrome P450 (CYP) superfamily, modify the chemical structure of xenobiotics to facilitate their excretion. numberanalytics.comwalshmedicalmedia.com This metabolic process can either detoxify a compound or, in some cases, activate it into a more toxic or carcinogenic form. numberanalytics.com

Aromatic amines can modulate the activity of these xenobiotic-metabolizing enzymes. This can occur through two main mechanisms: enzyme inhibition or enzyme induction. walshmedicalmedia.com

Enzyme Inhibition: The compound or its metabolites may directly bind to the active site of a CYP enzyme, preventing it from metabolizing other substances. This can lead to drug-drug interactions and altered pharmacokinetics. walshmedicalmedia.com

Enzyme Induction: Exposure to a xenobiotic can increase the expression of certain metabolic enzymes. This can enhance the clearance of the xenobiotic but may also increase the production of reactive metabolites. numberanalytics.com

Impact on Cytochrome P450 Systems

There is a notable lack of direct experimental studies detailing the impact of this compound on cytochrome P450 (CYP450) enzyme systems. Computational modeling, through Quantitative Structure-Property Relationship (QSPR) analysis, has been suggested as a method to predict its metabolic pathways. These models indicate that the ethyl group on the aniline ring is a probable site for hydroxylation mediated by CYP450 enzymes, which would lead to the formation of 4-chloro-2-(1-hydroxyethyl)aniline as a metabolite. However, this remains a theoretical prediction and awaits experimental verification.

In contrast, studies on the related compound, 4-chloro-2-methylaniline, have shown that it can induce several enzymes involved in xenobiotic metabolism, including specific cytochrome P450 isozymes such as CYP1A1 and CYP1A2. Research has demonstrated that administration of 4-chloro-2-methylaniline to rats leads to an increase in the total content of cytochrome P450 and enhances the activity of associated enzymes like ethoxyresorufin-O-deethylase and ethoxycoumarin-O-deethylase. iarc.fr The involvement of cytochrome P450 in the metabolic activation of 4-chloro-2-methylaniline has been implied by the increased binding of its metabolites to macromolecules following pretreatment with phenobarbital, a known inducer of CYP450 enzymes. iarc.friarc.fr

Table 1: Predicted Metabolic Pathway for this compound

| Predicted Action | Enzyme System | Potential Metabolite |

|---|

Effects on Glutathione (B108866) S-transferase and Epoxide Hydrolase Activities

For the analogous compound, 4-chloro-2-methylaniline, research has shown that its administration to male Sprague-Dawley rats induces the activity of both glutathione S-transferase and epoxide hydrolase. iarc.friarc.frwho.int These enzymes play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of glutathione to electrophilic compounds, making them more water-soluble and easier to excrete. Epoxide hydrolases are involved in the hydrolysis of potentially toxic epoxides to less reactive dihydrodiols. The induction of these enzymes by 4-chloro-2-methylaniline suggests that it is recognized by the cellular stress response systems, leading to an upregulation of detoxification pathways.

Table 2: Observed Effects of the Related Compound 4-Chloro-2-methylaniline on Detoxification Enzymes

| Enzyme | Observed Effect |

|---|---|

| Glutathione S-transferase (GST) | Induction of activity iarc.friarc.frwho.int |

Due to the strict focus on this compound, and the absence of direct research, no detailed findings or data tables on its specific impact on these enzyme systems can be presented. The information regarding 4-chloro-2-methylaniline is provided for contextual purposes only and should not be extrapolated to this compound without dedicated experimental evidence.

Environmental Fate and Biogeochemical Degradation Pathways

Environmental Occurrence and Ecotoxicological Implications

4-Chloro-2-ethylaniline is an anthropogenic compound used as an intermediate in the manufacturing of dyes and agrochemicals. Its presence in the environment is primarily due to industrial discharges and the breakdown of products containing this chemical structure. echemi.comwho.int Like other chlorinated anilines, it can be transported over long distances in the atmosphere and deposited into water and soil, leading to contamination of areas far from the original source. mdpi.com

The ecotoxicological profile of this compound indicates that it is very toxic to aquatic life, with long-lasting effects. nih.gov Its water solubility facilitates absorption into biological systems, and its distribution can be influenced by environmental factors like pH and temperature. While specific data on this compound is limited, related compounds like 4-chloroaniline (B138754) have shown rapid degradation in the hydrosphere under the influence of light, with half-lives ranging from 2 to 7 hours. who.int However, in soil, a significant portion can bind strongly to organic matter, potentially leading to leaching into groundwater in soils with low organic content. echemi.com Bioaccumulation in aquatic organisms is generally considered to be low. who.int

Microbial Degradation Research

The biodegradation of chlorinated anilines, including this compound, is a key process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy.

Researchers have isolated various bacterial strains and consortia capable of degrading chlorinated anilines. For instance, a bacterial consortium composed of Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, and Stenotrophomonas maltophilia was isolated from contaminated soil and demonstrated the ability to degrade 4-chloroaniline in the presence of aniline (B41778). academicjournals.org Similarly, Rhodococcus rhodochrous strain CTM has been shown to co-metabolize 4-chloro-2-methylaniline (B164923), a structurally similar compound, in the presence of ethanol (B145695). microbiologyresearch.orgnih.gov The isolation of such microorganisms is often achieved through enrichment cultures from contaminated sites, where they have adapted to utilize these xenobiotic compounds. worldscientific.comacademicjournals.org Some studies have identified specific strains, such as Staphylococcus aureus ST1, capable of degrading aniline and utilizing it as a sole source of carbon and energy. researchgate.net

The microbial degradation of aromatic compounds like this compound typically proceeds through the formation of catechol intermediates, which are then subject to ring cleavage. Two primary pathways for catechol degradation are the ortho-cleavage and meta-cleavage pathways. frontiersin.org

In the case of the structurally similar 4-chloro-2-methylaniline, Rhodococcus rhodochrous strain CTM was found to degrade it exclusively via the ortho-cleavage pathway. microbiologyresearch.orgnih.govnih.gov This pathway involves the conversion of the initial substrate to a substituted catechol, which is then cleaved between the two hydroxyl groups. For 4-chloroaniline, degradation by a bacterial consortium led to the formation of 4-chlorocatechol, which was further broken down through an ortho-cleavage pathway, producing 3-chloro-cis,cis-muconic acid. academicjournals.org In contrast, some bacteria utilize the meta-cleavage pathway for other chloroanilines, where the catechol ring is cleaved adjacent to one of the hydroxyl groups. frontiersin.org The degradation of 4-chloro-2-methylaniline by Rhodococcus rhodochrous CTM proceeds through 5-chloro-3-methylcatechol, which is then degraded via the ortho-cleavage pathway. nih.gov

The following table summarizes the key degradation metabolites identified in studies of related chloroanilines:

| Parent Compound | Degrading Microorganism/Consortium | Key Metabolites | Degradation Pathway |

| 4-Chloroaniline | Bacterial Consortium (Pseudomonas stutzeri, Comamonas testosteroni, etc.) | 4-Chlorocatechol, 3-chloro-cis,cis-muconic acid | Ortho-cleavage academicjournals.org |

| 4-Chloro-2-methylaniline | Rhodococcus rhodochrous strain CTM | 5-Chloro-3-methylcatechol | Ortho-cleavage nih.gov |

| 3-Chloro-2-methylaniline | Rhodococcus rhodochrous strain CTM | 4-Chloro-3-methylcatechol, 2-hydroxy-5-chloro-6-oxoheptanoic acid | Meta-cleavage (minor), Ortho-cleavage nih.gov |

The specific enzymes involved in the degradation pathways are crucial for the breakdown of these compounds. Catechol 1,2-dioxygenase is a key enzyme in the ortho-cleavage pathway, catalyzing the ring cleavage of catechol and its substituted derivatives. microbiologyresearch.orgnih.gov Enzyme assays with Rhodococcus rhodochrous strain CTM showed the presence of inducible catechol 1,2-dioxygenase when grown in the presence of 4-chloro-2-methylaniline. microbiologyresearch.orgnih.gov

Another important class of enzymes is catechol 2,3-dioxygenases, which are responsible for meta-cleavage. tandfonline.com In some cases, both types of dioxygenases can be present in a single organism, but the degradation of a specific chlorinated aniline may proceed preferentially through one pathway. For example, in Rhodococcus rhodochrous strain CTM, while both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase were present as inducible enzymes, 4-chloro-2-methylaniline was degraded exclusively via the ortho-cleavage pathway. microbiologyresearch.orgnih.gov The initial steps of degradation often involve dioxygenases that hydroxylate the aromatic ring to form the catechol intermediate. frontiersin.org

Several factors can influence the efficiency of microbial degradation of this compound and related compounds in the environment. These include:

Co-substrates: The presence of a more easily degradable carbon source, or co-substrate, can sometimes be necessary for the degradation of recalcitrant compounds. For instance, the degradation of 4-chloro-2-methylaniline by Rhodococcus rhodochrous CTM required the presence of ethanol. microbiologyresearch.orgnih.gov Similarly, the degradation of 4-chloroaniline by a bacterial consortium was dependent on the presence of aniline. academicjournals.org

Acclimation: Microbial communities may require a period of adaptation before they can efficiently degrade a particular xenobiotic compound. epa.gov

Substrate Concentration: High concentrations of the pollutant can be toxic to the degrading microorganisms. worldscientific.com

Environmental Conditions: Factors such as pH, temperature, and the availability of nutrients can significantly impact microbial activity and, consequently, the rate of biodegradation. epa.gov

Bioavailability: The adsorption of the compound to soil particles can reduce its availability to microorganisms. echemi.com

Abiotic Degradation Mechanisms

In addition to microbial breakdown, abiotic processes can contribute to the degradation of this compound in the environment. Photodegradation, or the breakdown of a compound by light, is a significant abiotic mechanism for anilines in aquatic environments. researchgate.net Studies on the structurally similar 4-chloro-o-toluidine have shown that it undergoes pronounced changes when exposed to UV light. echemi.com When spotted on a silica (B1680970) gel plate and exposed to sunlight, 4-chloro-o-toluidine was found to degrade into at least ten unidentified products. echemi.com The rate of photolysis can be influenced by factors such as the intensity of solar radiation. researchgate.net Another potential abiotic reaction is the interaction with other chemical species in the environment, which can lead to transformation products. echemi.com

Photolytic Decomposition and Products

The degradation of this compound in the environment is influenced by light, a process known as photolysis. While specific studies on the photolytic products of this compound are not extensively documented in publicly available literature, the behavior of closely related chloroaniline compounds provides significant insights into its potential transformation pathways.

Substituted anilines are known to be susceptible to transformation processes induced by light in aquatic environments. nih.gov Both direct photolysis, where the molecule itself absorbs light and undergoes a reaction, and indirect photolysis, mediated by photosensitizing substances in the water, contribute to their degradation. nih.gov For instance, chloro-substituted anilines are known to undergo direct photolysis in the UVB range. lib4ri.ch

Research on the closely related compound, 4-chloro-2-methylaniline (4-chloro-o-toluidine), indicates that it is susceptible to photolytic degradation. When exposed to sunlight, it can break down into multiple, smaller compounds. One study revealed that irradiating 4-chloro-o-toluidine on a silica gel plate with sunlight for 10 hours resulted in at least 10 distinct photolytic degradation products, although these products were not identified. echemi.comnih.gov This suggests that the photolytic decomposition of this compound is likely a complex process yielding a variety of transformation products.

The primary photochemical reactions for chloroanilines often involve the cleavage of the carbon-chlorine bond. researchgate.net Additionally, studies on aniline phototransformation have shown that other products can be formed, and a proposed pathway involves photochemical chlorination in aqueous solutions. grafiati.com

Table 1: Photodegradation Studies of Related Aniline Compounds

| Compound | Experimental Conditions | Key Findings | Reference |

|---|---|---|---|

| 4-Chloro-2-methylaniline | Sunlight irradiation on silica gel plate for 10 hours | Resulted in at least 10 unidentified photolytic degradation products. | echemi.comnih.gov |

| para-Substituted Anilines (including 4-Chloroaniline) | Indirect phototransformation in aerated aqueous solutions with photosensitizers | Transformation was associated with nitrogen isotope fractionation, which was pH-dependent. This can help distinguish between abiotic degradation pathways. | nih.gov |

| 3-Chloroaniline | Direct photolysis and TiO2 photocatalysis in aqueous environments | Isotope fractionation data allowed for the distinction between direct photodegradation and other degradation pathways like hydrolysis. | nih.gov |

Hydrolytic Stability and Transformation in Aquatic Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aquatic environments is influenced by its susceptibility to this reaction, which is often dependent on the pH and temperature of the water.

For this compound, competing hydrolysis of the chlorine group can occur, particularly in aqueous basic conditions. This reaction can be suppressed by maintaining a pH below 7 and a temperature below 40°C. This indicates that the compound is more stable in neutral to acidic waters and at lower temperatures.

Studies on other chloroanilines and related compounds provide further context. For example, the hydrolysis of the herbicide Barban leads to the formation of 3-chloroaniline. tandfonline.comoup.com Research on the acid hydrolysis of mono-5-chloro, 2-methylaniline phosphate (B84403) ester, another related compound, has shown that the reaction rate is influenced by the acidity of the solution. allsubjectjournal.com While abiotic degradation of chlorhexidine, which can degrade to p-chloroaniline, through hydrolysis is not expected due to the lack of hydrolyzable functional groups, degradation by light has been reported. diva-portal.org Generally, the main abiotic degradation pathways for chlorinated compounds in water are hydrolysis and dehydrochlorination. nih.gov

Table 2: Factors Influencing Hydrolytic Stability of this compound and Related Compounds

| Compound/Condition | Observation | Reference |

|---|---|---|

| This compound | Hydrolysis of the chloro group can occur in aqueous basic conditions. | |

| This compound | Hydrolysis is suppressed at pH < 7 and temperature < 40°C. | |

| Barban (herbicide) | Alkaline hydrolysis leads to the formation of 3-chloroaniline. | tandfonline.comoup.com |

| Mono-5-chloro, 2-methylaniline phosphate ester | Acid hydrolysis rate is dependent on the concentration of hydrochloric acid. | allsubjectjournal.com |

Toxicological Research and Mechanistic Investigations

Mechanisms of Acute Toxicity

Investigations into the acute toxic effects of chloroaniline compounds reveal significant impacts on physiological systems, particularly concerning organ function and hematological parameters.

Systemic Organ Toxicity and Pathological Manifestations

While specific studies detailing the systemic organ toxicity of 4-Chloro-2-ethylaniline are not extensively available in the reviewed literature, research on analogous compounds like 4-chloroaniline (B138754) and 4-chloro-2-methylaniline (B164923) provides insight into the likely pathological manifestations. For instance, 4-chloroaniline has demonstrated both nephrotoxic (kidney-damaging) and hepatotoxic (liver-damaging) potential inchem.org. Studies on zebrafish exposed to 4-chloroaniline revealed time- and dose-dependent pathological changes in hepatocytes, including alterations in nuclei, mitochondria, endoplasmic reticulum, and lysosomes nih.gov. In the gills, effects included the deformation of secondary lamellae and damage to respiratory epithelial cells nih.gov. Given the structural similarities, it is plausible that this compound could induce comparable organ damage.

Hematological Effects and Methaemoglobinaemia Induction

A prominent and dangerous acute toxic effect of many aniline (B41778) derivatives is the induction of methemoglobinemia inchem.orgscbt.comresearchgate.net. This condition involves the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to bind and transport oxygen, leading to a form of functional anemia nih.gov. The substance and its metabolites can bind to hemoglobin, inhibiting normal oxygen uptake and causing oxygen starvation (anoxia) scbt.com. Chloroanilines are recognized as potent inducers of methemoglobinemia inchem.orgresearchgate.net. Studies on related compounds show that metabolites, particularly N-hydroxy metabolites, are often more potent inducers of hemoglobin oxidation than the parent compound nih.gov. The development of methemoglobinemia can lead to symptoms like cyanosis, weakness, and, in severe cases, central nervous system depression and death researchgate.netnih.gov.

Chronic Toxicity and Carcinogenesis Mechanisms

Long-term exposure to certain substituted anilines has been linked to the development of cancer, a process underpinned by the compound's ability to cause genetic damage and mutations.

Genotoxicity and DNA Damage Studies

This compound is suspected of causing genetic defects nih.gov. Research has demonstrated that several substituted alkyl- and haloanilines can damage the DNA of mammalian cells nih.gov. One study found that 2-ethyl-4-chloroaniline (an alternative name for the subject compound) was a strong mutagen nih.gov. The mechanism of genotoxicity for many anilines is believed to involve metabolic activation into reactive intermediates that can bind to macromolecules like DNA nih.govnih.gov. For the related compound 4-chloro-2-methylaniline, its radioactivity became extensively bound to the DNA, RNA, and protein of rat livers, indicating the formation of adducts that can lead to DNA damage nih.gov. Reactive oxygen species (ROS) generation is another proposed mechanism driving the toxicity and DNA damage potential of alkylanilines nih.govresearchgate.net.

Mutagenicity Assessments in Prokaryotic and Eukaryotic Systems

Mutagenicity testing is crucial for assessing a chemical's potential to cause the types of genetic mutations that can lead to cancer. This compound has been identified as a strong mutagen in bacterial systems. Specifically, it was tested for its ability to mutate Salmonella typhimurium, a standard prokaryotic model for mutagenicity screening nih.gov.

In studies involving eukaryotic systems, related chloroanilines have also shown evidence of genotoxic activity. For example, various aniline derivatives have elicited positive DNA repair responses in primary cultured rat hepatocytes, a mammalian cell system used to detect potential DNA damage nih.gov.

Table 1: Summary of Genotoxicity Data for Substituted Anilines

| Compound | Test System | Result | Reference |

|---|---|---|---|

| 2-Ethyl-4-chloroaniline | Salmonella typhimurium (Bacterial Mutagenicity) | Strong Mutagen | nih.gov |

| 2-Methyl-4-chloroaniline | Salmonella typhimurium (Bacterial Mutagenicity) | Strong Mutagen | nih.gov |

| 2-Methyl-4-chloroaniline | V79 Mammalian Cells (DNA Damage) | Positive | nih.gov |

| 2-Chloro-4-methylaniline (B104755) | Rat Hepatocytes (DNA Repair Test) | Positive | nih.gov |

| 4-Chloroaniline | Various Systems | Genotoxic | inchem.org |

Carcinogenic Potential and Tumorigenesis in Experimental Models

While specific long-term carcinogenesis bioassays for this compound are not detailed in the available search results, the compound is suspected of causing cancer nih.gov. Evidence from structurally similar chemicals provides a strong basis for this concern. The National Toxicology Program (NTP) conducts bioassays to determine the carcinogenic potential of chemicals princeton.edunih.gov.

For example, long-term studies of the related compound 4,4′-Methylenebis(2-chloroaniline) (MBOCA) provide sufficient evidence of its carcinogenicity in experimental animals, leading it to be reasonably anticipated as a human carcinogen nih.gov. Dietary administration of MBOCA in animal models resulted in an increased incidence of various tumors nih.govresearchgate.net:

Rats: Liver tumors (hepatocellular adenoma or carcinoma), lung tumors (adenoma and adenocarcinoma), Zymbal gland carcinoma, and mammary gland adenocarcinoma nih.gov.

Mice: Liver tumors, blood vessel tumors (hemangiosarcoma), and lung tumors nih.gov.

Dogs: Urinary bladder and urethral cancers nih.gov.

Similarly, studies on para-chloroaniline showed evidence of carcinogenicity in male rats, causing sarcomas in the spleen inchem.org. These findings in analogous compounds underscore the carcinogenic concern for this compound.

Table 2: Tumorigenesis Findings in Animal Models for Related Chloroanilines

| Compound | Species | Target Organs for Tumors | Reference |

|---|---|---|---|

| 4,4′-Methylenebis(2-chloroaniline) | Rat | Liver, Lung, Zymbal Gland, Mammary Gland | nih.gov |

| 4,4′-Methylenebis(2-chloroaniline) | Mouse | Liver, Blood Vessels, Lung | nih.gov |

| 4,4′-Methylenebis(2-chloroaniline) | Dog | Urinary Bladder, Urethra | nih.gov |

| para-Chloroaniline | Rat (Male) | Spleen (fibrosarcomas, osteosarcomas) | inchem.org |

Toxicokinetics and Biotransformation Pathways

Detailed toxicokinetic and biotransformation studies specifically for this compound are not extensively available in the public scientific literature. However, the metabolic fate of structurally similar compounds, such as 4-chloroaniline and 4-chloro-2-methylaniline, has been investigated, providing a basis for understanding the potential pathways for this compound. Aromatic amines and their chlorinated derivatives generally undergo complex biotransformation processes that can lead to detoxification or metabolic activation to toxic intermediates.

Absorption and Distribution Dynamics in Biological Systems

Specific studies detailing the absorption and distribution of this compound were not identified. However, research on related compounds provides insight into the likely behavior of this molecule. For instance, 4-chloroaniline is known to be rapidly absorbed following exposure. inchem.org Studies on rats using in vivo microdialysis have shown that 4-chloroaniline can readily cross the skin and enter systemic circulation. nih.gov Given its chemical structure as a substituted aniline, it is anticipated that this compound can be absorbed through dermal, oral, and inhalation routes. nj.govnj.gov

Once absorbed, distribution is expected to occur throughout the body. Studies on the related compound 4-chloro-2-methylaniline in rodents indicate that it primarily distributes to the liver and kidney. ornl.gov For other chloroanilines, reactive metabolites have been shown to bind to proteins in the liver and kidneys, as well as to hemoglobin in erythrocytes. inchem.org

Metabolic Activation Pathways and Formation of Reactive Intermediates

The biotransformation of chloroanilines is a critical determinant of their toxicity and is generally understood to proceed via several key pathways, primarily mediated by cytochrome P-450 enzymes. ornl.gov While specific pathways for this compound have not been elucidated, the metabolism of analogous compounds like 4-chloroaniline and 4-chloro-2-methylaniline serves as a predictive model.

Key metabolic pathways for chloroanilines include:

N-oxidation: This is a critical activation pathway where the amino group is oxidized to form N-hydroxy (hydroxylamino) intermediates. inchem.orgnih.govnih.gov For 4-chloro-2-methylaniline, the formation of 5-chloro-2-hydroxylaminotoluene has been identified as a more activated, reactive form of the parent compound. nih.gov These hydroxylamine (B1172632) metabolites can be further oxidized to form highly reactive nitroso compounds (e.g., 4-chloronitrosobenzene (B1211902) from 4-chloroaniline). inchem.org These reactive intermediates are capable of binding covalently to macromolecules such as proteins (like hemoglobin) and nucleic acids (DNA and RNA), which is a key mechanism of their carcinogenicity. inchem.orgnih.gov

C-hydroxylation (Ring Oxidation): This pathway involves the hydroxylation of the aromatic ring, typically at the ortho position relative to the amino group. inchem.org For 4-chloroaniline, this results in the formation of 2-amino-5-chlorophenol. inchem.orgwho.int This is often considered a detoxification pathway, as the resulting phenolic compounds can be conjugated and excreted. inchem.org

N-acetylation: This is another significant pathway where an acetyl group is added to the amino group, forming compounds like 4-chloroacetanilide from 4-chloroaniline. inchem.orgnih.gov This process can be a detoxification step, but the acetylated metabolites can also undergo further biotransformation. inchem.org

| Pathway | Key Enzymes | Potential Reactive Intermediates | Significance |

|---|---|---|---|

| N-oxidation | Cytochrome P-450 | N-hydroxy-4-chloro-2-ethylaniline, 4-chloro-2-ethyl-nitrosobenzene | Metabolic activation, formation of adducts with DNA, RNA, and proteins. inchem.orgnih.gov |

| C-hydroxylation | Cytochrome P-450 | Amino-chloro-ethyl-phenols | Generally a detoxification pathway leading to conjugation and excretion. inchem.org |

| N-acetylation | N-acetyltransferases | N-acetyl-4-chloro-2-ethylaniline | Typically a detoxification route, though metabolites can undergo further processing. inchem.orgnih.gov |

Elimination and Excretion Kinetics

Specific data on the elimination and excretion kinetics of this compound are lacking. For the related compound 4-chloroaniline, excretion in both animals and humans occurs primarily through the urine. inchem.org Metabolites and their conjugates appear in the urine shortly after exposure, with the majority of excretion occurring within the first 24 hours and being nearly complete within 72 hours. inchem.org Due to low elimination rates observed in aquatic species, a significant fraction of absorbed chloroanilines can remain within the organism for an extended period post-exposure. nih.gov

Occupational Exposure and Epidemiological Studies on Health Outcomes

There are no specific occupational exposure limits established for this compound. ornl.gov Furthermore, no epidemiological studies detailing the health outcomes from occupational exposure specifically to this compound were found in the reviewed literature.

However, the compound is classified under the Globally Harmonized System (GHS) with hazard statements indicating significant potential health risks. It is categorized as toxic if swallowed, in contact with skin, or if inhaled. nih.gov Crucially, it is also classified as suspected of causing genetic defects (H341) and suspected of causing cancer (H351). nih.gov

| Hazard Code | Hazard Statement |

|---|---|

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H331 | Toxic if inhaled |

| H341 | Suspected of causing genetic defects |

| H351 | Suspected of causing cancer |

| H400 | Very toxic to aquatic life |

| H410 | Very toxic to aquatic life with long lasting effects |

| Source: PubChem CID 34871 nih.gov |

The health hazards associated with structurally similar compounds underscore the need for caution in occupational settings.

4-Chloro-2-methylaniline: This compound is considered a probable human carcinogen. nj.govornl.gov It can be absorbed through the skin, and high levels of exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood. nj.gov

4-Chloroaniline: This related chemical is also handled as a carcinogen and is known to be absorbed through the skin. nj.gov It may cause damage to the liver and kidneys. nj.gov Long-term or repeated occupational exposure may lead to substance accumulation in the body. scbt.com

Given these classifications and the known risks of similar chloroanilines, occupational exposure to this compound should be minimized through appropriate engineering controls, personal protective equipment, and adherence to safe work practices. nj.govnj.gov

Computational and Spectroscopic Characterization in Research

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool for predicting the molecular properties of compounds like 4-chloro-2-ethylaniline. These theoretical approaches offer deep insights into the molecule's electronic structure and potential interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and predict the three-dimensional arrangement of atoms in a molecule. For substituted anilines, DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide accurate molecular structures and energies. globalresearchonline.net The optimization of the molecular geometry of this compound using DFT reveals key structural parameters.

For instance, in a related compound, 4-chloro-N-methylaniline, DFT calculations predict C-C bond lengths in the aromatic ring to be in the range of 1.39–1.41 Å and a C-Cl bond length of 1.73 Å. Similar calculations for 4-chloro-2-methylaniline (B164923) also show good agreement between theoretical and experimental data. researchgate.net These computational studies provide a foundational understanding of the bond lengths and angles that define the stable conformation of this compound.

Table 1: Representative Calculated Geometrical Parameters for Chloro-Aniline Derivatives Note: This table is illustrative, based on data for closely related compounds. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Typical Calculated Value (Å) | Method/Basis Set |

|---|---|---|

| C-C (ring) | 1.39 - 1.41 | DFT/B3LYP |

| C-Cl | 1.73 - 1.75 | DFT/B3LYP |

| C-N | ~1.40 | DFT/B3LYP |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity. For many organic molecules, the HOMO-LUMO gap is analyzed to understand intramolecular charge transfer. In a study on a different complex, the HOMO-LUMO energies were determined using a Time-Dependent DFT approach to understand electronic properties. scispace.com This type of analysis for this compound would reveal how the electron-donating amino and ethyl groups, along with the electron-withdrawing chlorine atom, influence the electronic charge distribution and the potential for intramolecular charge transfer upon excitation.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of biological systems, MD simulations can predict how a molecule like this compound might interact with biomolecules such as proteins or DNA.

For instance, MD simulations have been used to investigate the interactions of various organic compounds with biological components, revealing mechanisms like dehydrogenation, bond formation, and oxygen addition. mdpi.com Molecular docking, a related technique, has been employed to study the binding of a palladium(II) complex to DNA and serum albumins. researchgate.net Such simulations for this compound could provide valuable insights into its potential biological activity by modeling its binding affinity and interaction modes with specific biological targets.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a key experimental technique for identifying and characterizing chemical compounds by analyzing the vibrations of their molecular bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups.

The analysis of FTIR spectra is often supported by theoretical calculations using methods like DFT, which can predict vibrational frequencies with a high degree of accuracy. For the related compound 4-chloro-2-methylaniline, extensive studies have been conducted where experimental FTIR spectra were compared with theoretical frequencies calculated using DFT (B3LYP) and Hartree-Fock (HF) methods. researchgate.netnih.gov These studies provide detailed assignments for the fundamental vibrational modes. nih.govresearchgate.net

Key vibrational bands for substituted anilines include N-H stretching, C-N stretching, C-Cl stretching, and various aromatic ring vibrations. The C-Cl stretching vibration, for example, is typically observed in the 850-550 cm⁻¹ region. researchgate.net The precise positions of these bands in the FTIR spectrum of this compound provide definitive structural information.

Table 2: General Vibrational Assignments for a Substituted Aniline (B41778) from FTIR Spectroscopy Note: This table presents typical frequency ranges for the functional groups found in this compound, based on data from related compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3300 - 3400 | Stretching of the N-H bonds in the amino group. |

| C-H (Aromatic) Stretch | 3000 - 3100 | Stretching of C-H bonds in the benzene (B151609) ring. |

| C-H (Aliphatic) Stretch | 2850 - 2960 | Stretching of C-H bonds in the ethyl group. |

| N-H Scissoring | 1590 - 1650 | Bending vibration of the amino group. |

| C=C (Aromatic) Stretch | 1450 - 1600 | Stretching of carbon-carbon bonds in the ring. |

| C-Cl Stretch | 550 - 850 | Stretching of the carbon-chlorine bond. researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When applied to aromatic compounds like this compound, the resulting spectrum provides a detailed fingerprint based on the vibrations of its chemical bonds. Specific bands in the Raman spectrum can be assigned to the stretching and bending of C-H, C-C, C-N, and C-Cl bonds within the molecule.

For a closely related compound, 4-chloro-2-methylaniline, detailed FT-Raman studies have been conducted. fishersci.comnih.gov These studies provide a template for the expected vibrational modes of this compound. The key vibrations include the N-H stretching of the amino group, various stretching and bending modes of the benzene ring, and vibrations associated with the chloro and alkyl substituents. The ethyl group in this compound would introduce additional characteristic bands corresponding to the stretching and bending vibrations of the C-C and C-H bonds within the ethyl moiety, which are typically well-defined and can be distinguished from the vibrations of the aromatic ring.

Theoretical Vibrational Frequency Calculations and Assignments

To complement experimental spectroscopic data, theoretical calculations are employed to predict the vibrational frequencies of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to model the molecular geometry and calculate the harmonic vibrational wavenumbers. fishersci.com These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models, allowing for a more accurate comparison with experimental FT-IR and FT-Raman data.

For instance, studies on 4-chloro-2-methylaniline have shown that calculations using the B3LYP functional with a 6-311G(d,p) or similar basis set yield theoretical vibrational frequencies that are in good agreement with the experimental values after scaling. fishersci.commolbase.com Such calculations provide a basis for the definitive assignment of each band in the experimental spectrum to a specific molecular vibration. A similar computational approach for this compound would allow for a detailed understanding of its vibrational spectrum, including the influence of the ethyl group on the benzene ring and amino group vibrations.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for 4-chloro-2-methylaniline (as an analogue for this compound)

| Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-31G**) (cm⁻¹) | Assignment |

| 3428 | 3435 | NH₂ asymmetric stretching |

| 3345 | 3352 | NH₂ symmetric stretching |

| 3065 | 3070 | C-H aromatic stretching |

| 1620 | 1625 | NH₂ scissoring |

| 1285 | 1290 | C-N stretching |

| 827 | 830 | C-Cl stretching |

| 2925 | 2930 | CH₃ asymmetric stretching |

Note: Data presented is for 4-chloro-2-methylaniline and serves as an illustrative example. Source: Based on findings from studies on substituted anilines. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the protons of the ethyl group (-CH₂CH₃). The aromatic protons would appear as a multiplet in the typical aromatic region (around 6.8–7.2 ppm). The chemical shift and splitting pattern of these protons are dictated by their position relative to the electron-withdrawing chlorine atom and the electron-donating amino and ethyl groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons (around 2.6–2.8 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2–1.4 ppm). The amino protons typically appear as a broad singlet.

Table 2: Expected and Comparative NMR Chemical Shifts (δ, ppm)